5-Bromo-3-ethyl-isoxazole
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Overview
Description
5-Bromo-3-ethyl-isoxazole is a heterocyclic organic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions
Mechanism of Action
Isoxazoles
are a class of organic compounds that contain a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .
Target of Action
Isoxazoles can bind to various biological targets based on their chemical diversity . The specific target of “5-Bromo-3-ethyl-isoxazole” would depend on its particular structure and functional groups.
Mode of Action
The mode of action of isoxazoles generally involves interactions with their targets, leading to changes in cellular processes. The exact mode of action would depend on the specific target and the structure of the isoxazole compound .
Biochemical Pathways
Isoxazoles can affect various biochemical pathways depending on their specific targets. For example, some isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of isoxazoles can vary widely depending on their specific structures. These properties influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of isoxazoles depend on their specific targets and mode of action. Some isoxazole derivatives have shown cytotoxicity against various cancer cell lines .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of isoxazole compounds .
Biochemical Analysis
Biochemical Properties
Isoxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the isoxazole derivative and the biomolecule it interacts with .
Cellular Effects
Isoxazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Isoxazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-ethyl-isoxazole at different dosages in animal models have not been specifically studied. Isoxazole derivatives have been studied in animal models, and their effects can vary with different dosages .
Metabolic Pathways
Isoxazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Isoxazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Isoxazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-ethyl-isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazoles or reduction to form azirines under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, phosphine, and acyl chloride.
Oxidation and Reduction: Reagents such as tert-butyl nitrite, isoamyl nitrite, and copper (II) catalysts are often used.
Major Products:
Substitution Reactions: Products include various substituted isoxazoles.
Oxidation and Reduction: Products include oxazoles and azirines.
Scientific Research Applications
5-Bromo-3-ethyl-isoxazole has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anticancer, antibacterial, and antiviral properties.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Drug Discovery: Isoxazole scaffolds are used in the design of new drugs due to their ability to bind to various biological targets.
Comparison with Similar Compounds
- 5-Bromo-3-methyl-isoxazole
- 3-Ethyl-5-chloro-isoxazole
- 3,5-Dibromo-isoxazole
Comparison: 5-Bromo-3-ethyl-isoxazole is unique due to the presence of both a bromine atom and an ethyl group on the isoxazole ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the ethyl group can enhance the compound’s lipophilicity, affecting its biological activity and solubility .
Properties
IUPAC Name |
5-bromo-3-ethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANFRXIDECYPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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